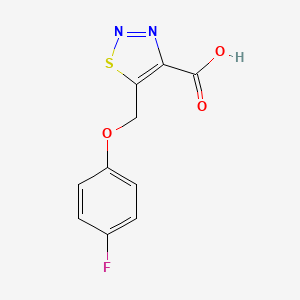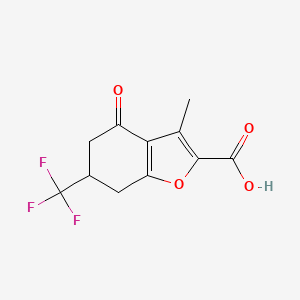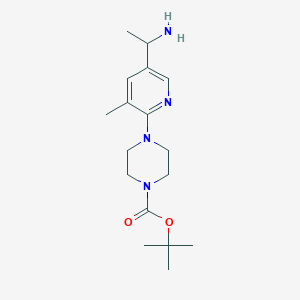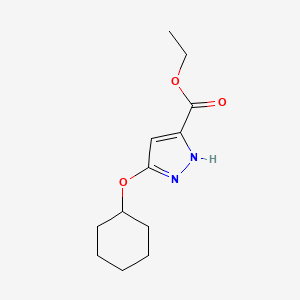
Ethyl 5-(cyclohexyloxy)-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(cyclohexyloxy)-1H-pyrazole-3-carboxylate d'éthyle est un composé chimique qui appartient à la classe des dérivés du pyrazole. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote adjacents.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-(cyclohexyloxy)-1H-pyrazole-3-carboxylate d'éthyle implique généralement la réaction du 3-oxobutanoate d'éthyle avec l'hydrate d'hydrazine pour former le cycle pyrazole. Le groupe cyclohexyloxy est ensuite introduit par une réaction d'éthérification utilisant du cyclohexanol et un agent déshydratant approprié tel que l'acide sulfurique ou l'oxychlorure de phosphore .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des procédés en flux continu pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et le contrôle précis des conditions de réaction, telles que la température et la pression, peuvent optimiser le processus de synthèse. De plus, des étapes de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le produit final sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-(cyclohexyloxy)-1H-pyrazole-3-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome pour former les acides carboxyliques ou les cétones correspondants.
Réduction : Les réactions de réduction utilisant des agents tels que l'hydrure de lithium et d'aluminium peuvent convertir le groupe ester en alcool.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles tels que les amines ou les thiols en conditions basiques.
Principaux produits formés
Oxydation : Acides carboxyliques ou cétones.
Réduction : Alcools.
Substitution : Divers dérivés du pyrazole substitués.
Applications de la recherche scientifique
Le 5-(cyclohexyloxy)-1H-pyrazole-3-carboxylate d'éthyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Mécanisme d'action
Le mécanisme d'action du 5-(cyclohexyloxy)-1H-pyrazole-3-carboxylate d'éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, ce qui conduit à une cascade d'événements biochimiques qui se traduisent par les effets observés. Par exemple, il peut inhiber l'activité des enzymes cyclooxygénases, réduisant ainsi l'inflammation et la douleur .
Applications De Recherche Scientifique
Ethyl 5-(cyclohexyloxy)-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of Ethyl 5-(cyclohexyloxy)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain .
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(cyclohexyloxy)-1H-pyrazole-5-carboxylate d'éthyle
- 5-(cyclohexyloxy)-1H-pyrazole-3-carboxylate de méthyle
- 5-(phénoxy)-1H-pyrazole-3-carboxylate d'éthyle
Unicité
Le 5-(cyclohexyloxy)-1H-pyrazole-3-carboxylate d'éthyle est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. La présence du groupe cyclohexyloxy augmente sa lipophilie, améliorant potentiellement sa biodisponibilité et son interaction avec les membranes lipidiques .
Propriétés
Formule moléculaire |
C12H18N2O3 |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
ethyl 3-cyclohexyloxy-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C12H18N2O3/c1-2-16-12(15)10-8-11(14-13-10)17-9-6-4-3-5-7-9/h8-9H,2-7H2,1H3,(H,13,14) |
Clé InChI |
HOUMAXTUHQSSEL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=NN1)OC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



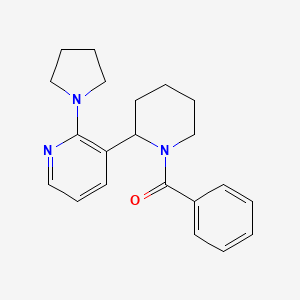




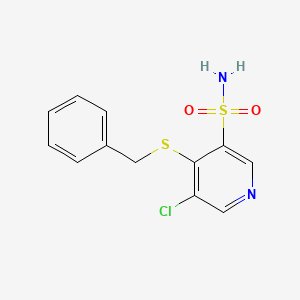
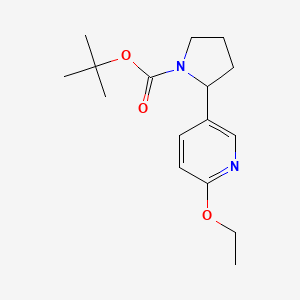
![6-(Benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11804295.png)
![1-(3-Amino-7-methylbenzo[B]thiophen-2-YL)ethanone](/img/structure/B11804296.png)
